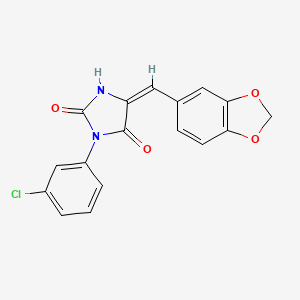![molecular formula C19H19BrN2O2 B11588046 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11588046.png)
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an isopropyl group, and a phenoxy methyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the bromine and isopropyl groups. One common method involves the reaction of 2-bromo-4-(propan-2-yl)phenol with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, reduced derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-Chloro-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole
- 5-{[2-Fluoro-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole
- 5-{[2-Methyl-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in 5-{[2-Bromo-4-(propan-2-yl)phenoxy]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, making it suitable for specific applications where other halogens or substituents may not be as effective .
Properties
Molecular Formula |
C19H19BrN2O2 |
|---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-[(2-bromo-4-propan-2-ylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H19BrN2O2/c1-12(2)14-7-8-17(16(20)10-14)23-11-18-21-19(22-24-18)15-6-4-5-13(3)9-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
LTJJQSKASXHXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=C(C=C(C=C3)C(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl 3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B11587968.png)
![(2E)-2-Cyano-N-(4-methoxyphenyl)-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide](/img/structure/B11587972.png)
![6-amino-8-{2-[(4-bromobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11587974.png)
![4-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11587985.png)
![(2E)-3-[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11587997.png)
![prop-2-en-1-yl 2-[7-fluoro-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11587998.png)
![2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11588000.png)
![5-(1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridin-2-YL)-2-furohydrazide](/img/structure/B11588009.png)
![Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B11588013.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B11588019.png)
![3-[1-(4-acetylphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588025.png)

![7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11588040.png)
![2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B11588049.png)
